molecular formula C10H22O3Si B12550748 Silane, cyclopentyldimethoxy(1-methylethoxy)- CAS No. 143487-48-3

Silane, cyclopentyldimethoxy(1-methylethoxy)-

Cat. No.: B12550748
CAS No.: 143487-48-3
M. Wt: 218.36 g/mol
InChI Key: PYNBAJLQQUUQAE-UHFFFAOYSA-N
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Description

Silane, cyclopentyldimethoxy(1-methylethoxy)- is a chemical compound with the molecular formula C10H22O3Si. It is a type of silane coupling agent, which is used to enhance the adhesion between organic and inorganic materials. This compound is particularly valuable in the field of materials science and engineering due to its ability to improve the mechanical properties and durability of composite materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silane, cyclopentyldimethoxy(1-methylethoxy)- typically involves the reaction of cyclopentylmagnesium bromide with dimethoxymethylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction conditions include a temperature range of 0-25°C and a reaction time of 2-4 hours .

Industrial Production Methods

In industrial settings, the production of silane, cyclopentyldimethoxy(1-methylethoxy)- is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor at a controlled rate, and the product is continuously removed, purified, and stored .

Chemical Reactions Analysis

Types of Reactions

Silane, cyclopentyldimethoxy(1-methylethoxy)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Silane, cyclopentyldimethoxy(1-methylethoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of silane, cyclopentyldimethoxy(1-methylethoxy)- involves the formation of covalent bonds between the silane and the surface of the material being treated. The methoxy groups hydrolyze to form silanols, which then condense with hydroxyl groups on the surface to form stable siloxane bonds. This process enhances the adhesion and compatibility between different materials .

Comparison with Similar Compounds

Similar Compounds

  • Silane, dimethyl(1-methylethoxy)-
  • Silane, trimethoxy(1-methylethoxy)-
  • Silane, triethoxy(1-methylethoxy)-

Uniqueness

Silane, cyclopentyldimethoxy(1-methylethoxy)- is unique due to its cyclopentyl group, which provides enhanced hydrophobicity and stability compared to other silanes. This makes it particularly useful in applications where moisture resistance and long-term durability are critical .

Properties

CAS No.

143487-48-3

Molecular Formula

C10H22O3Si

Molecular Weight

218.36 g/mol

IUPAC Name

cyclopentyl-dimethoxy-propan-2-yloxysilane

InChI

InChI=1S/C10H22O3Si/c1-9(2)13-14(11-3,12-4)10-7-5-6-8-10/h9-10H,5-8H2,1-4H3

InChI Key

PYNBAJLQQUUQAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)O[Si](C1CCCC1)(OC)OC

Origin of Product

United States

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